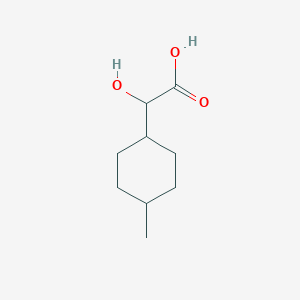
2-(1-methyl-1H-pyrazol-3-yl)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-1H-pyrazol-3-yl)ethane-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It features a pyrazole ring substituted with a methyl group at the 1-position and a sulfonyl chloride group at the 3-position of the ethane chain. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-methyl-1H-pyrazole and ethane-1-sulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large reactors are used, and the reaction conditions are optimized to achieve high yields and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: The sulfonyl chloride group can be reduced to form sulfides.
Substitution: The pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Aqueous or alcoholic solutions of nucleophiles such as amines or alcohols.
Major Products Formed:
Sulfonic Acids: Resulting from oxidation reactions.
Sulfides: Resulting from reduction reactions.
Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-(1-Methyl-1H-pyrazol-3-yl)ethane-1-sulfonyl chloride is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-(1-methyl-1H-pyrazol-3-yl)ethane-1-sulfonyl chloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparación Con Compuestos Similares
2-(1H-Pyrazol-3-yl)phenol: A phenol derivative with a pyrazole ring.
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: A compound with a similar pyrazole structure but different functional groups.
Uniqueness: 2-(1-Methyl-1H-pyrazol-3-yl)ethane-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity compared to other pyrazole derivatives. This allows for a wider range of chemical transformations and applications.
Propiedades
Fórmula molecular |
C6H9ClN2O2S |
|---|---|
Peso molecular |
208.67 g/mol |
Nombre IUPAC |
2-(1-methylpyrazol-3-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C6H9ClN2O2S/c1-9-4-2-6(8-9)3-5-12(7,10)11/h2,4H,3,5H2,1H3 |
Clave InChI |
FYIWMXACHWQXNE-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)CCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


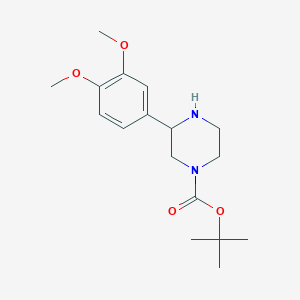
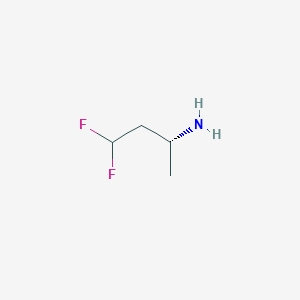

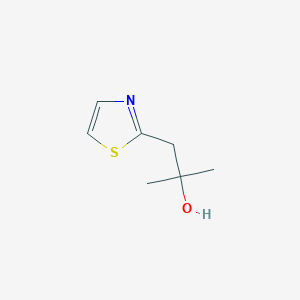
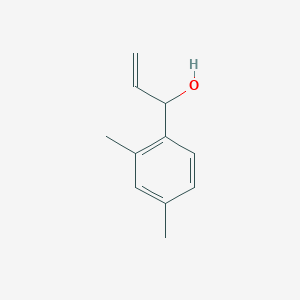
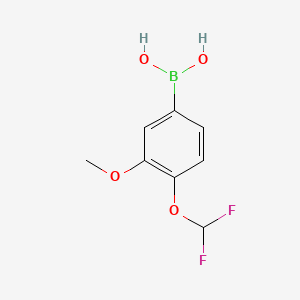
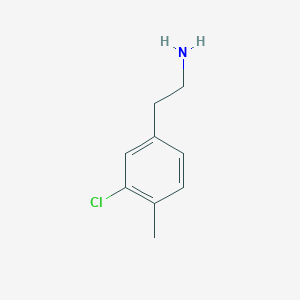
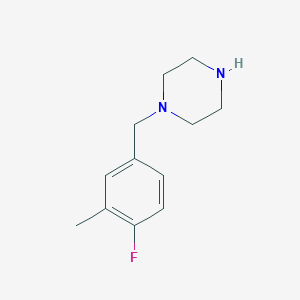
![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B15320967.png)
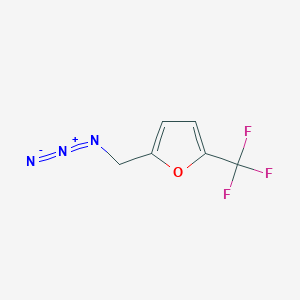
![5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15320980.png)
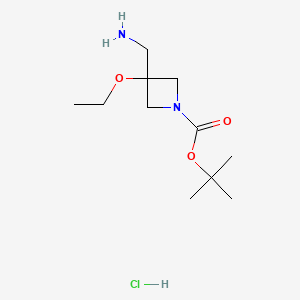
![Imidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B15320988.png)
